N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a thiazolo[5,4-b]pyridine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thiazolo[5,4-b]pyridine scaffold is known for its versatility and has been explored for various therapeutic potentials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by functionalization. One common method includes the annulation of a thiazole ring to a pyridine derivative. For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation to form the desired thiazolo[5,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production methods for such compounds often involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic applications in treating diseases such as cancer due to its ability to inhibit key enzymes and pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as PI3K. The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . This inhibition is facilitated by key hydrogen bond interactions between the compound and the kinase.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine
Uniqueness
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific structural features that confer high potency as a PI3K inhibitor. The presence of the thiazolo[5,4-b]pyridine core and the specific substitution pattern enhance its binding affinity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-15(19-23-17-11-6-12-21-20(17)25-19)9-5-10-16(13)22-18(24)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXDYPCVYLLADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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